6-CHLORO-3-(4-METHOXYBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE
Description
This compound features a quinoline core substituted at three positions:
- Position 6: A chlorine atom, enhancing electronic stability and influencing hydrophobic interactions.
- Position 3: A 4-methoxybenzenesulfonyl group, contributing to hydrogen bonding and polarity due to the sulfonyl moiety.
Quinoline derivatives are widely explored for pharmacological activities, including antimalarial, anticancer, and CNS-targeting effects. The unique combination of substituents in this compound suggests tailored electronic and steric properties for specific biological interactions .
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-33-21-8-10-22(11-9-21)34(31,32)25-18-28-24-12-7-19(27)17-23(24)26(25)30-15-13-29(14-16-30)20-5-3-2-4-6-20/h2-12,17-18H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARYHMAMXWQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Piperazine Substitution: The final step involves the substitution of the 4th position with a phenylpiperazinyl group, which can be achieved through nucleophilic substitution using phenylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and sulfonyl positions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or dihydroquinolines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a quinoline core substituted with a chlorophenyl and methoxybenzenesulfonyl group. Its molecular formula is , and it has a molecular weight of 403.93 g/mol. The presence of the piperazine moiety enhances its pharmacological profile, making it a candidate for various biological activities.
Anticonvulsant Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticonvulsant properties. For instance, compounds structurally related to 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline have demonstrated efficacy in animal models for seizure disorders. The mechanism is believed to involve modulation of neurotransmitter systems, particularly through GABAergic pathways .
Anticancer Potential
The compound has shown promise in cancer research due to its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have reported that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of pro-apoptotic factors. For example, derivatives of similar structures have been evaluated for their cytotoxicity against lung cancer cells (A549), showing IC50 values that suggest potent activity .
Other Therapeutic Uses
Beyond anticonvulsant and anticancer activities, this compound's structure suggests potential applications in treating other conditions such as:
- Antidepressant Activity : The piperazine ring is known for its role in antidepressant medications, indicating a possible application in mood disorders.
- Antimicrobial Properties : Some quinoline derivatives have exhibited antimicrobial activity, suggesting further exploration in this area may yield beneficial results.
- Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit cholinesterase, which could be relevant for treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Anticonvulsant Efficacy : A study involving a series of quinoline derivatives showed that modifications at the piperazine position significantly enhanced anticonvulsant activity compared to unmodified analogs. This highlights the importance of structural diversity in optimizing therapeutic effects .
- Cancer Cell Line Studies : Research on analogous compounds revealed substantial cytotoxic effects against breast and lung cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle disruption. These findings support further investigation into this compound as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and analogues from the evidence:
Physicochemical and Pharmacological Insights
Electronic and Steric Effects
- Sulfonyl vs. Carbonyl Linkages : The target compound’s sulfonyl group (Position 3) is more polar and hydrogen-bond-accepting than the carbonyl-linked substituents in C3 () and . This may enhance solubility and target affinity in polar environments.
- Piperazine Flexibility: Direct attachment of the 4-phenylpiperazinyl group (vs.
Core Modifications
- Quinoline vs. Quinolone: The 4(1H)-quinolone core in 20c () introduces a lactam ring, increasing hydrogen-bonding capacity and acidity compared to the quinoline core .
Substituent Impact on Bioactivity
- Antimalarial Activity: Compound 20c () demonstrates antimalarial efficacy, attributed to its quinolone core and chlorophenoxy group . The target compound’s sulfonyl group may offer distinct binding modes.
- CNS Potential: Piperazine derivatives (e.g., ) are often explored for CNS targets due to their blood-brain barrier permeability. The target compound’s 4-phenylpiperazinyl group aligns with this trend .
Research Findings and Gaps
- Activity Data : While specific biological data for the target compound are absent in the evidence, structural analogs like 20c () and C3 () highlight the importance of substituent choice in modulating activity .
- Computational Predictions : The sulfonyl group’s polarity and piperazine’s flexibility suggest favorable pharmacokinetics (e.g., solubility, half-life) compared to methyl- or carbonyl-substituted analogues.
Biological Activity
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic compound belonging to the quinoline derivative class. Its unique structural features, including a chloro group, a methoxybenzenesulfonyl moiety, and a piperazine ring, suggest potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in cellular signaling pathways, which can lead to effects such as:
- Anticancer Activity : Inhibition of kinases involved in tumor growth.
- Antimicrobial Effects : Disruption of microbial cell membranes.
- Anti-inflammatory Properties : Modulation of inflammatory cytokine production.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study evaluating various quinoline derivatives found that compounds similar to this compound demonstrated potent antiproliferative effects against several cancer cell lines. Specifically, the compound was tested against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells using MTT assays, which measure cell viability.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | G2/M cell cycle arrest |
| SW480 | 7.8 | Induction of apoptosis |
| A549 | 6.5 | Inhibition of proliferation |
The mechanism involved in its anticancer activity includes the induction of apoptosis and cell cycle arrest at the G2/M phase, as demonstrated through flow cytometry assays .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various microbial strains. Studies have shown that this compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 10.0 |
| Candida albicans | 12.5 |
The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has shown promise in reducing inflammation. In vitro studies indicated that it could lower the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Effects :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or Suzuki coupling, leveraging the reactivity of the quinoline core. For example, reacting 4,6-dichloroquinoline with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) introduces the sulfonyl group. Subsequent substitution with 1-phenylpiperazine requires heating (100–120°C) in a polar aprotic solvent like 1,4-dioxane, with monitoring via TLC/HPLC to optimize yield .
- Key Parameters : Temperature, solvent polarity, and stoichiometry of reagents significantly influence regioselectivity. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. How can the structure of this compound be rigorously characterized?
- Analytical Techniques :
- NMR (¹H, ¹³C, DEPT-135) confirms substitution patterns, particularly the sulfonyl and piperazinyl groups.
- High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₂₆H₂₃ClN₄O₃S).
- X-Ray Crystallography (if crystalline) resolves spatial arrangements, critical for SAR studies .
- Validation : Compare spectral data with analogous quinoline derivatives (e.g., 6-chloro-2-piperazin-1-yl-quinoline) to identify deviations caused by sulfonyl or methoxy groups .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological activity?
- Methodology :
- Bioisosteric Replacement : Substitute the 4-methoxybenzenesulfonyl group with other sulfonamides (e.g., trifluoromethyl, nitro) to assess electronic effects on target binding .
- Piperazine Modifications : Introduce alkyl or aryl substituents on the piperazine nitrogen to evaluate steric and electronic contributions to receptor affinity .
- In Silico Docking : Use software like AutoDock to predict interactions with targets (e.g., kinases, GPCRs) based on crystal structures or homology models .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?
- Troubleshooting Steps :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Metabolic Stability : Test compound stability in assay media (e.g., liver microsomes) to rule out degradation artifacts .
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions affecting reproducibility .
Q. What experimental designs are recommended for investigating this compound’s mechanism of action in cancer models?
- Approach :
- Transcriptomics/Proteomics : Perform RNA-seq or LC-MS/MS on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Pharmacodynamic Markers : Measure phosphorylation status of key proteins (e.g., ERK, AKT) via Western blot .
- Resistance Studies : Generate resistant cell lines via prolonged exposure and profile mutations via whole-exome sequencing .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Resolution :
- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) using nephelometry.
- Accelerated Stability Studies : Store the compound under varied conditions (4°C, RT, 40°C/75% RH) and monitor degradation via HPLC over 28 days .
- Counterion Effects : Compare hydrochloride, phosphate, or mesylate salts to improve aqueous solubility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
